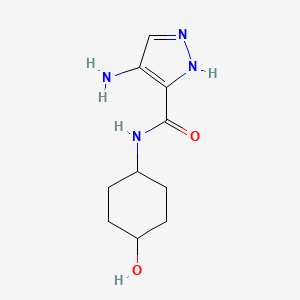
4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide is a chemical compound that features a pyrazole ring substituted with an amino group and a carboxamide group, along with a hydroxycyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.
Hydroxycyclohexyl Group Introduction: The hydroxycyclohexyl group can be introduced through a Grignard reaction or other organometallic methods, where a cyclohexanone derivative reacts with an appropriate organometallic reagent.
Carboxamide Formation: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, electrophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyrazole derivatives.
科学的研究の応用
4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives and their interactions with biological targets.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or coordination complexes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals or materials.
作用機序
The mechanism of action of 4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary depending on the specific biological system being studied.
類似化合物との比較
Similar Compounds
4-amino-N-(4-hydroxycyclohexyl)benzamide: Similar structure but with a benzamide group instead of a pyrazole ring.
4-amino-N-(4-hydroxycyclohexyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
Uniqueness
4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to benzamide or sulfonamide derivatives. The pyrazole ring can engage in different types of interactions and reactions, making this compound valuable for various applications.
特性
分子式 |
C10H16N4O2 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC名 |
4-amino-N-(4-hydroxycyclohexyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C10H16N4O2/c11-8-5-12-14-9(8)10(16)13-6-1-3-7(15)4-2-6/h5-7,15H,1-4,11H2,(H,12,14)(H,13,16) |
InChIキー |
KZQVBUUBELQHNE-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1NC(=O)C2=C(C=NN2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















